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Compound of Interest

Compound Name:
(R)-(+)-1-

(Pentafluorophenyl)ethanol

CAS No.: 104371-21-3

Cat. No.: B022195 Get Quote

Executive Summary
(R)-(+)-1-(Pentafluorophenyl)ethanol is a chiral secondary alcohol characterized by a highly

electron-deficient pentafluorophenyl ring.[1] This structural motif imparts unique electronic

properties, including increased lipophilicity, metabolic stability, and specific non-covalent

interactions (e.g.,

-

stacking) valuable in drug design.[1] It serves as a critical intermediate for synthesizing
enantiopure fluorinated pharmaceuticals and as a chiral solvating agent (CSA) in NMR
spectroscopy.

Physiochemical Profile
The following data represents the core physical constants for the compound. Note that while

the CAS 830-50-2 refers to the racemic mixture, the properties below are specific to the (R)-

enantiomer where noted.
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Property Value Condition / Note

Chemical Formula —

Molecular Weight 212.12 g/mol —

CAS Number
830-50-2 (Racemic)75853-08-

6 (Chiral generic)

Verify specific enantiomer

batch with CoA.[1]

Appearance White solid or clear liquid Low melting point solid.[2]

Melting Point 32 – 34 °C Solidifies upon refrigeration.[1]

Boiling Point 80 – 82 °C @ 37 mmHg

Density ~1.50 g/cm³ Predicted @ 25 °C.

Refractive Index —

Solubility

Soluble in MeOH, DCM,

EtOAc, THF.Insoluble in water.

[1]

Lipophilic due to perfluorinated

ring.[1]

Stereochemistry & Optical Activity
The distinguishing feature of this compound is its chirality. The (R)-enantiomer is dextrorotatory

(+).

Specific Rotation

:+7.0° (

, Pentane)[1]

Absolute Configuration: (R)

Enantiomeric Excess (ee): Typically >98% for commercial chiral grades produced via

enzymatic reduction.[1]
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Critical Note: The sign of rotation (+) or (-) is solvent-dependent. The value +7.0° is standard in

non-polar solvents like pentane. Always verify the solvent system when comparing certificates

of analysis (CoA).

Spectroscopic Characterization
Accurate identification requires analysis of both Proton (

) and Fluorine (

) NMR due to the heavy fluorination.

H NMR (Proton)
1.62 ppm (3H, d,

Hz): Methyl group (

).[1] Doublet due to coupling with the methine proton.

2.60 ppm (1H, br s): Hydroxyl proton (

).[1] Chemical shift varies with concentration and solvent.[1][3]

5.35 ppm (1H, q,

Hz): Methine proton (

).[1] Quartet due to coupling with the methyl group.

Note: No aromatic protons are observed due to full substitution with fluorine.[1]

F NMR (Fluorine)
The pentafluorophenyl group displays a characteristic three-signal pattern (2:1:2 integration).
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-143 to -145 ppm (2F, m): Ortho-fluorines (

).[1]

-155 to -160 ppm (1F, t): Para-fluorine (

).[1]

-163 to -165 ppm (2F, m): Meta-fluorines (

).[1]

Synthesis & Manufacturing
The most efficient route to high-enantiopurity (R)-(+)-1-(Pentafluorophenyl)ethanol is
Biocatalytic Asymmetric Reduction.[1] This method avoids heavy metal catalysts and yields

high ee.

Protocol: Enzymatic Reduction
Substrate: 2,3,4,5,6-Pentafluoroacetophenone.[1]

Catalyst: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) specific for (R)-selectivity.

[1]

Cofactor Regeneration: NADPH recycling system (e.g., Glucose Dehydrogenase/Glucose).

[1]

Solvent System: Aqueous buffer (pH 7.0) with organic co-solvent (e.g., IPA or DMSO) to

enhance substrate solubility.[1]

Pentafluoroacetophenone
(Ketone)

KRED / ADH Enzyme
(R-Selective)

 Substrate Loading
(R)-(+)-1-(Pentafluorophenyl)ethanol

(>99% ee)
 Asymmetric Reduction

NADPH -> NADP+
(Recycling System)

 H- Hydride Transfer

Click to download full resolution via product page
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Figure 1: Biocatalytic workflow for the asymmetric synthesis of the (R)-alcohol.

Applications in Drug Discovery
The (R)-alcohol is primarily used as a chiral scaffold. A key reaction involving this compound is

the Mitsunobu Reaction, which allows for the stereospecific inversion of the chiral center to

generate (S)-configured derivatives (e.g., esters, ethers, or amines).[1]

Workflow: Mitsunobu Inversion
To install a nucleophile (Nu) while inverting the stereochemistry from (R) to (S):

Reagents: Triphenylphosphine (

), Diethyl azodicarboxylate (DEAD) or DIAD.[1]

Nucleophile: Carboxylic acid (

), Phenol (

), or Hydrazoic acid (

).[1]

Mechanism: The alcohol activates via the phosphonium intermediate, followed by

attack by the nucleophile, resulting in inversion.
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Figure 2: Mitsunobu reaction pathway showing stereochemical inversion from (R) to (S).

Handling & Safety
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

Storage: Store at 2–8 °C. The compound has a low melting point; if received as a liquid

during summer months, refrigerate to resolidify if necessary for weighing.

Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents.[1] The C-F bonds

are robust, but the secondary alcohol is susceptible to oxidation to the ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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